![molecular formula C22H20N2O3S B3010275 N-甲基-2-[(4-苯氧基苯甲酰)氨基]-5,6-二氢-4H-环戊[b]噻吩-3-羧酰胺 CAS No. 893099-33-7](/img/structure/B3010275.png)

N-甲基-2-[(4-苯氧基苯甲酰)氨基]-5,6-二氢-4H-环戊[b]噻吩-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

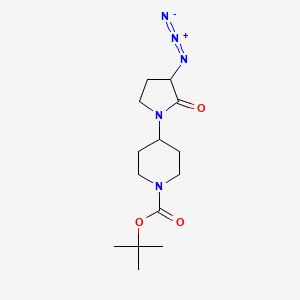

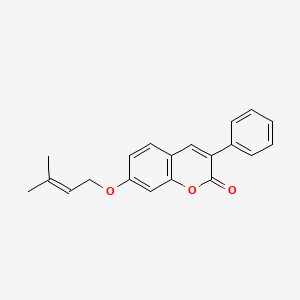

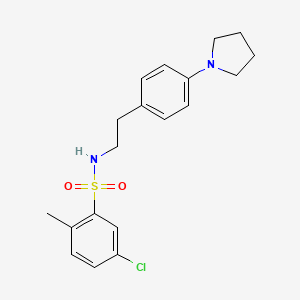

“N-methyl-2-[(4-phenoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is a complex organic compound. It is a derivative of thiophene, a five-membered heterocyclic compound that contains a sulfur atom . Thiophene derivatives have been of interest to scientists due to their potential as biologically active compounds .

Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest for medicinal chemists . Various methods have been used for the synthesis of thiophene derivatives, including the Gewald reaction, the Paal–Knorr reaction, the Fiesselmann synthesis, and the Hinsberg synthesis .Molecular Structure Analysis

The molecular structure of “N-methyl-2-[(4-phenoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is complex. It includes a thiophene ring, which is a five-membered heterocyclic ring containing a sulfur atom .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .科学研究应用

Organic Semiconductors

Thiophene derivatives are pivotal in the development of organic semiconductors . Their unique electronic properties make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound , with its thiophene core, could be explored for enhancing charge transport properties in semiconductor devices .

Anti-inflammatory Drugs

Compounds with a thiophene framework, such as suprofen, are known for their anti-inflammatory properties. The compound being analyzed could potentially be modified to develop new nonsteroidal anti-inflammatory drugs (NSAIDs), offering alternative therapeutic options .

Dental Anesthetics

Thiophene derivatives like articaine are used as voltage-gated sodium channel blockers and dental anesthetics in Europe. Research into the compound’s analogs could lead to the development of new anesthetics with improved efficacy and safety profiles .

Anticancer Agents

Thiophene-based molecules have shown promise as anticancer agents. The structural complexity of the compound suggests it could be a candidate for synthesizing novel anticancer drugs, possibly through the inhibition of specific cancer cell pathways .

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives make them valuable in the fight against infectious diseases. This compound could be studied for its efficacy against various bacterial and fungal pathogens, contributing to the development of new antimicrobial drugs .

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors. The compound could be applied in coatings or additives to prevent corrosion in metals, extending the life of industrial machinery and infrastructure .

Anti-atherosclerotic Research

Research into thiophene derivatives has also indicated potential anti-atherosclerotic properties. The compound could be part of studies aimed at preventing or treating atherosclerosis, a leading cause of heart attacks and strokes .

未来方向

Thiophene derivatives, such as “N-methyl-2-[(4-phenoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide”, continue to be a topic of interest for medicinal chemists due to their potential as biologically active compounds . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

属性

IUPAC Name |

N-methyl-2-[(4-phenoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S/c1-23-21(26)19-17-8-5-9-18(17)28-22(19)24-20(25)14-10-12-16(13-11-14)27-15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXISRCWARYMIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-[(4-phenoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B3010192.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-methoxyacetate](/img/structure/B3010194.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B3010196.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B3010209.png)

![[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3010211.png)